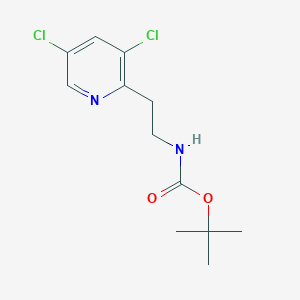

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate

Description

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate is a carbamate-protected amine derivative featuring a pyridine core substituted with chlorine atoms at the 3- and 5-positions. The ethylcarbamate group is attached to the pyridine ring at position 2 via an ethyl linker, with a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in medicinal and synthetic chemistry, as the Boc group facilitates amine protection during multi-step syntheses, while the dichloropyridine moiety may confer unique electronic and steric properties for downstream reactivity or biological interactions .

Properties

IUPAC Name |

tert-butyl N-[2-(3,5-dichloropyridin-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)15-5-4-10-9(14)6-8(13)7-16-10/h6-7H,4-5H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLNDIBTHODPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=C(C=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate typically involves the reaction of 3,5-dichloropyridine with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate with structurally analogous compounds from the provided evidence, focusing on substituent effects, synthetic methodologies, and inferred physicochemical properties.

Structural Comparison

Table 1: Structural Features of Selected Carbamate Derivatives

- In contrast, dimethoxy-substituted pyridines (e.g., ) exhibit electron-donating properties, increasing ring electron density for nucleophilic reactions . Chlorine vs. methoxy groups: Chlorine substituents enhance lipophilicity, making the target compound more suitable for hydrophobic environments (e.g., membrane penetration), while methoxy groups improve water solubility .

Carbamate Linkage :

- The ethylcarbamate chain in the target compound provides greater conformational flexibility compared to methylcarbamate analogs (e.g., ), which may influence binding interactions in biological systems or solid-state packing .

Biological Activity

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various studies and sources to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 3,5-dichloropyridine with an appropriate ethylating agent followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require solvents such as ethanol and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring allows for binding to active sites on enzymes, potentially inhibiting their function and modulating biochemical pathways.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

- Anti-inflammatory Activity : Some derivatives have shown promising anti-inflammatory effects in vivo. For example, studies involving related carbamate compounds demonstrated significant inhibition of edema in rat models .

- Antimicrobial Activity : Compounds with similar structures have been tested for antimicrobial properties, revealing efficacy against various bacterial strains .

Case Studies and Research Findings

- Anti-inflammatory Studies : A study evaluated several carbamate derivatives for their anti-inflammatory potential using the carrageenan-induced rat paw edema model. The results showed that certain derivatives exhibited inhibition percentages ranging from 39% to 54% compared to standard treatments .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyridine-based carbamates. The findings indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

- Structure-Activity Relationship (SAR) : Research into SAR has highlighted how modifications in the substituents on the pyridine ring influence biological activity. For instance, variations in halogen substitutions (such as chlorine or bromine) significantly affect binding affinity and inhibitory potency against specific targets .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.